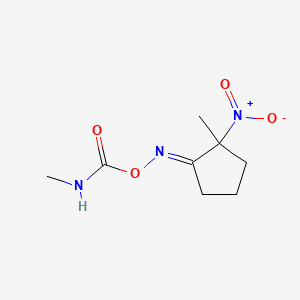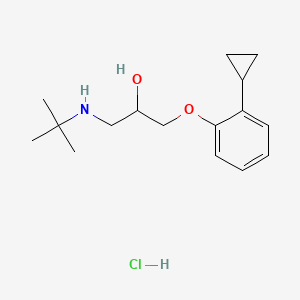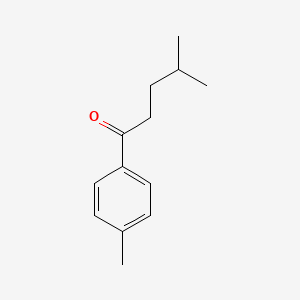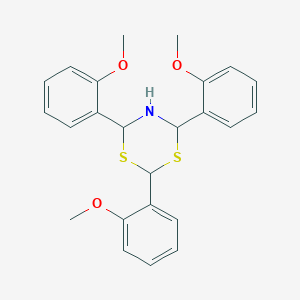
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane is an organic compound that belongs to the class of dithiazinanes This compound is characterized by the presence of three 2-methoxyphenyl groups attached to a 1,3,5-dithiazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane typically involves the reaction of 2-methoxyphenyl derivatives with a dithiazinane precursor. One common method involves the use of 2-methoxyphenylamine and a dithiazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(2-hydroxyphenyl)-1,3,5-dithiazinane: Similar structure but with hydroxy groups instead of methoxy groups.
2,4,6-Tris(2-chlorophenyl)-1,3,5-dithiazinane: Contains chlorophenyl groups instead of methoxyphenyl groups.
Uniqueness
2,4,6-Tris(2-methoxyphenyl)-1,3,5-dithiazinane is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. The methoxy groups enhance its solubility and may also affect its interaction with biological targets.
Eigenschaften
CAS-Nummer |
22776-94-9 |
|---|---|
Molekularformel |
C24H25NO3S2 |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2,4,6-tris(2-methoxyphenyl)-1,3,5-dithiazinane |
InChI |
InChI=1S/C24H25NO3S2/c1-26-19-13-7-4-10-16(19)22-25-23(17-11-5-8-14-20(17)27-2)30-24(29-22)18-12-6-9-15-21(18)28-3/h4-15,22-25H,1-3H3 |
InChI-Schlüssel |
KGINTEFYXFMZHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2NC(SC(S2)C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



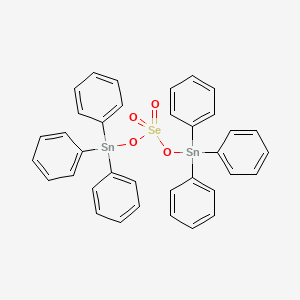
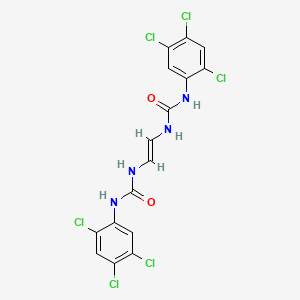
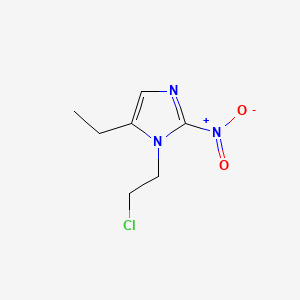
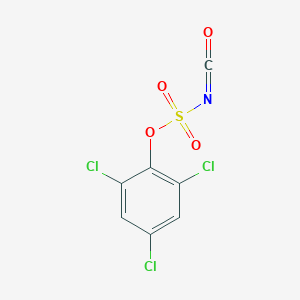
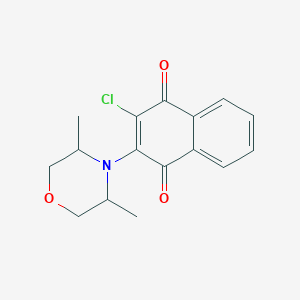
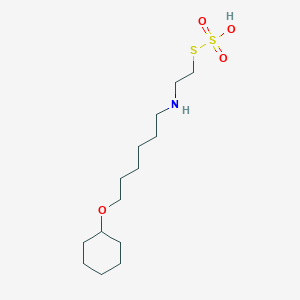
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
